molecular formula C8H6Cl2FNO B8409566 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)-propan-1-one

2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)-propan-1-one

Cat. No.: B8409566
M. Wt: 222.04 g/mol
InChI Key: UIRNYTJELQDAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)-propan-1-one is a useful research compound. Its molecular formula is C8H6Cl2FNO and its molecular weight is 222.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6Cl2FNO

Molecular Weight

222.04 g/mol

IUPAC Name

2-chloro-1-(5-chloro-3-fluoropyridin-2-yl)propan-1-one

InChI

InChI=1S/C8H6Cl2FNO/c1-4(9)8(13)7-6(11)2-5(10)3-12-7/h2-4H,1H3

InChI Key

UIRNYTJELQDAMP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=N1)Cl)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

20.8 g of 3-(5-chloro-3-fluoropyridin-2-yl)-2-methyl-3-oxopropionic acid (Example P35) are introduced into 125 ml of glacial acetic acid. 6.3 g of chlorine gas are introduced into the solution in the course of 1 hour . The mixture is then poured into 700 ml of water and extracted with tert-butyl methyl ether. The combined ethereal phases a rewashed with water and dried over magnesium sulfate, filtered and concentrated by evaporation in vacuo. The crude product is dissolved in 180 ml of tert-butyl methyl ether, 45 g of silica gel are added and the mixture is stirred for 30 minutes, in the course of which the evolution of gas observed initially comes to a halt. The silica gel is then filtered off and subsequently washed and the combined ethereal phases are concentrated to dryness in vacuo. 20.1 g of an oily crude product are obtained, which is purified over a flash chromatography column (silica gel; eluant: n-hexane/ethyl acetate 411 (v/v)). 17.0 g of the desired title compound are obtained in the form of a solid having a melting point of 29-32° C.
Name
3-(5-chloro-3-fluoropyridin-2-yl)-2-methyl-3-oxopropionic acid
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

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